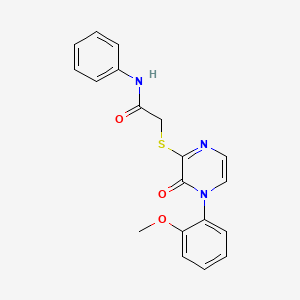

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Description

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a complex organic compound that features a pyrazine ring substituted with a methoxyphenyl group and a phenylacetamide moiety

Propriétés

IUPAC Name |

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-15(16)22-12-11-20-18(19(22)24)26-13-17(23)21-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWIHMBAPSPCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazine ring, followed by the introduction of the methoxyphenyl group and the phenylacetamide moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Applications De Recherche Scientifique

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrazine derivatives and phenylacetamide analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

The compound 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide , with CAS number 899945-03-0, is a complex organic molecule characterized by a unique structural framework that includes a dihydropyrazine moiety and a methoxyphenyl group. Given its intricate structure, this compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. The compound features several functional groups that may contribute to its biological activity, including:

- Thioether group : Potentially involved in redox reactions.

- Dihydropyrazine ring : Known for various pharmacological properties.

- Methoxyphenyl group : Often associated with enhanced lipophilicity and biological activity.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 899945-03-0 |

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of dihydropyrazine have been reported to possess antibacterial properties due to their ability to disrupt bacterial cell walls and inhibit essential enzymatic functions.

Anticancer Potential

Research indicates that the unique structural features of this compound may contribute to anticancer activities. Dihydropyrazine derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The methoxyphenyl group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy against various cancer cell lines.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The thioether group may interact with thiol-containing enzymes, disrupting their function.

- Induction of Oxidative Stress : The compound could generate reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.

- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest, preventing proliferation in cancer cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of various dihydropyrazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics.

-

Anticancer Activity Assessment :

- In vitro studies on breast cancer cell lines demonstrated that compounds with similar structures induced apoptosis at micromolar concentrations. The presence of the methoxy group was correlated with increased cytotoxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions starting from 2-methoxyphenyl precursors. Key steps include:

- Thioether formation : Reacting a pyrazinone intermediate with thioacetamide derivatives under basic conditions (e.g., NaOH in ethanol at 60–80°C) .

- Acylation : Introducing the N-phenylacetamide group via coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization : Reaction yields depend on solvent polarity (e.g., toluene for SN2 reactions), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Pd for cross-coupling) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; dihydropyrazine carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated m/z 409.12 for C₂₁H₁₉N₃O₃S) and fragmentation patterns .

- HPLC : Purity analysis using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Assays :

- Anticancer : MTT assays against cell lines (e.g., A549, HL-60) at 10–100 μM concentrations .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2, EGFR) using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions like oxidation or dimerization?

- Strategies :

- Protecting groups : Use Boc or Fmoc to shield reactive amines during acylation .

- Inert atmosphere : Conduct thioether formation under nitrogen to prevent sulfur oxidation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) for steps prone to degradation .

Q. What computational and experimental approaches elucidate its mechanism of action?

- Methods :

- Molecular docking : Simulate binding to targets like EGFR (PDB ID: 1M17) using AutoDock Vina .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for enzymes like dihydrofolate reductase .

- CRISPR/Cas9 knockout models : Validate target relevance in cancer cell lines .

Q. How does structural modification (e.g., substituent variation) impact bioactivity?

- SAR Insights :

| Substituent Position | Modification | Impact on IC₅₀ (μM) | Source |

|---|---|---|---|

| 2-Methoxyphenyl (R₁) | Bromine addition | ↑ Anticancer activity (IC₅₀: 8.2 → 4.7 μM) | |

| N-Phenyl (R₂) | Fluorine substitution | ↑ Metabolic stability (t₁/₂: 2 → 6 hrs) |

Q. What strategies address poor solubility or stability in aqueous buffers?

- Solutions :

- Co-solvents : Use DMSO/PEG 400 mixtures for in vitro assays (≤1% DMSO) .

- Prodrug design : Introduce phosphate esters at the acetamide group for enhanced bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. How can contradictory data from different studies (e.g., variable IC₅₀ values) be resolved?

- Approaches :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .

- Batch consistency : Ensure ≥95% purity via HPLC and control solvent residues (e.g., <0.1% DMF) .

- Meta-analysis : Compare data across studies using standardized units (e.g., μM vs. μg/mL) .

Q. Which advanced analytical methods are essential for studying degradation products or metabolites?

- Techniques :

- LC-MS/MS : Identify metabolites in hepatic microsomes (e.g., hydroxylation at C4 of pyrazine) .

- X-ray crystallography : Resolve degradation product structures (e.g., sulfoxide derivatives) .

- Stability-indicating HPLC : Monitor hydrolytic degradation under accelerated conditions (40°C/75% RH) .

Notes

- Methodological Rigor : Answers integrate synthetic, analytical, and biological best practices from peer-reviewed studies.

- Contradictions : Highlighted in Q8, emphasizing protocol standardization and batch control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.